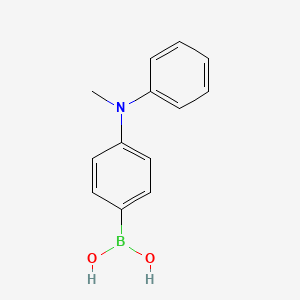
(4-(Methyl(phenyl)amino)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methyl(phenyl)amino)phenyl)boronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound features a phenyl group substituted with a methyl(phenyl)amino group, making it a versatile reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methyl(phenyl)amino)phenyl)boronic acid typically involves the reaction of 4-bromoaniline with phenylboronic acid under Suzuki-Miyaura coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(Methyl(phenyl)amino)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nitrating agents like nitric acid.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(4-(Methyl(phenyl)amino)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of anti-cancer agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of (4-(Methyl(phenyl)amino)phenyl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other Lewis bases, facilitating the formation of carbon-carbon bonds in Suzuki-Miyaura coupling reactions. The compound’s molecular targets include enzymes and receptors that contain hydroxyl groups, allowing it to modulate their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Similar structure but lacks the methyl(phenyl)amino group.
4-Formylphenylboronic acid: Contains a formyl group instead of the methyl(phenyl)amino group.
4-Methoxycarbonylphenylboronic acid: Features a methoxycarbonyl group in place of the methyl(phenyl)amino group .
Uniqueness
(4-(Methyl(phenyl)amino)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C13H14BNO2 |
|---|---|
Molecular Weight |
227.07 g/mol |
IUPAC Name |
[4-(N-methylanilino)phenyl]boronic acid |
InChI |
InChI=1S/C13H14BNO2/c1-15(12-5-3-2-4-6-12)13-9-7-11(8-10-13)14(16)17/h2-10,16-17H,1H3 |
InChI Key |
JPJSEYLDMOTTKE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-methylbicyclo[1.1.1]pentane-1-carboxamide hydrochloride](/img/structure/B13473575.png)
![4-Methylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B13473579.png)
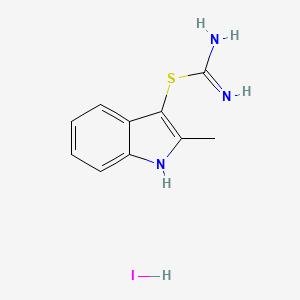
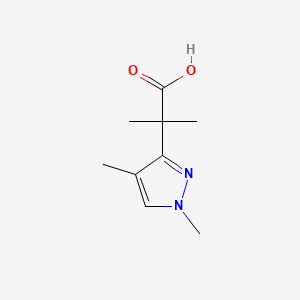
![Methyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13473599.png)
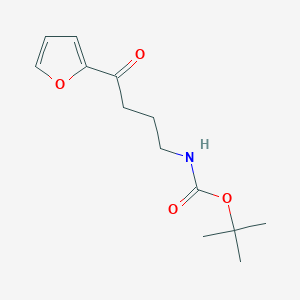
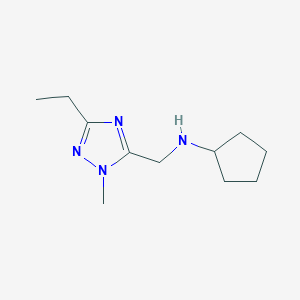
![2-{[(benzyloxy)carbonyl]amino}-3-(4-fluoro-1H-indol-3-yl)propanoic acid](/img/structure/B13473618.png)
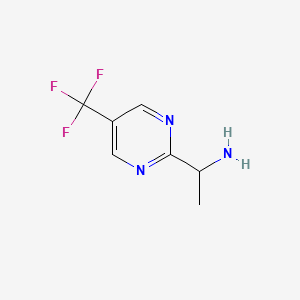
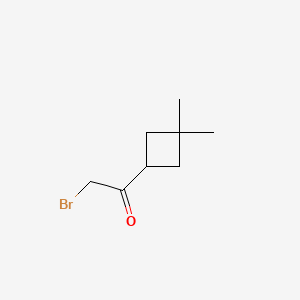
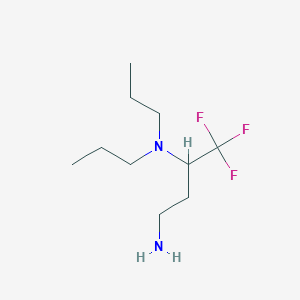
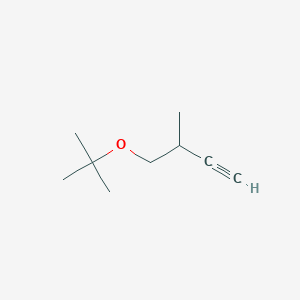
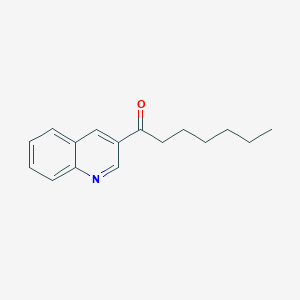
![Methyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13473660.png)
